molecular formula C22H26BrN3O2 B375543 3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide CAS No. 300570-18-7

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide

Cat. No. B375543
CAS RN: 300570-18-7
M. Wt: 444.4g/mol
InChI Key: OSNZUJWGDBMOQC-UHFFFAOYSA-N
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Description

The compound is a derivative of antipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety . Antipyrine has been actively involved in various fields of chemistry .


Synthesis Analysis

In a related study, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Molecular Structure Analysis

The related compounds were characterized by single crystal XRD analysis . The crystal packing of these compounds is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds . In addition, C–H⋯π and lone pair⋯π contacts were observed .

Scientific Research Applications

Pharmacological Profile of Adamantane Derivatives

Adamantane derivatives, such as amantadine and memantine, are well-known for their application in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. These compounds interact with various neurotransmitter systems, exhibiting effects such as stimulation of dopaminergic neurons and indirect effects on noradrenaline and serotonin neurons, as well as on GABA neurons. Memantine, for example, is recognized for its action as a dopaminomimetic, differing in its mechanism from amphetamine or apomorphine and showing no direct effects on several receptors including Dopamine, alpha 1, alpha 2, Serotonin, GABA, benzodiazepine, and opiate receptors (Maj, 1982). A comparative analysis of over 75 natural and synthetic adamantane derivatives highlighted their potential against neurodegenerative diseases, surpassing those of well-known derivatives like amantadine and memantine (Dembitsky et al., 2020).

Chemical Properties and Synthesis

The synthesis and chemical properties of adamantylated nucleic bases and related compounds have been a focus of research, indicating a special interest in adamantane chemistry for the development of highly effective and selective drugs. The synthesis methodologies and biological activity data suggest promising directions for future research (Shokova & Kovalev, 2013).

properties

IUPAC Name

3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O2/c1-14-18(19(27)26(25(14)2)17-6-4-3-5-7-17)24-20(28)21-9-15-8-16(10-21)12-22(23,11-15)13-21/h3-7,15-16H,8-13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNZUJWGDBMOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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